

Physicochemical properties of 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6,9,10-Trihydroxy-7-megastigmen-3-one

Cat. No.: B15592309

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An In-depth Technical Guide on the Physicochemical Properties of **6,9,10-Trihydroxy-7-megastigmen-3-one**

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,9,10-Trihydroxy-7-megastigmen-3-one is a sesquiterpenoid natural product. This technical guide provides a comprehensive overview of its physicochemical properties, bringing together available data for researchers and professionals in drug development. This document details the compound's chemical identity and summarizes its known physicochemical characteristics. As a member of the megastigmane class of sesquiterpenoids, it is part of a group of compounds recognized for various biological activities, including anti-inflammatory effects. This guide also touches upon the general biological context of related compounds, particularly their interaction with key inflammatory signaling pathways.

Chemical Identity and Structure

6,9,10-Trihydroxy-7-megastigmen-3-one is classified as a megastigmane sesquiterpenoid.^[1] It has been identified as a natural product found in *Trigonostemon chinensis* Merr.^[2]

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	476682-97-0[3]
Molecular Formula	C ₁₃ H ₂₂ O ₄ [3]
IUPAC Name	(4S,5R)-4-[(1E)-3,4-Dihydroxy-1-buten-1-yl]-4-hydroxy-3,3,5-trimethylcyclohexanone[3]
Synonyms	Cyclohexanone, 4-[(1E)-3,4-dihydroxy-1-buten-1-yl]-4-hydroxy-3,3,5-trimethyl-, (4S,5R)-; Cyclohexanone, 4-[(1E,3R)-3,4-dihydroxy-1-buten-1-yl]-4-hydroxy-3,3,5-trimethyl-, (4S,5R)-rel-[3]

Physicochemical Properties

The known physicochemical properties of **6,9,10-Trihydroxy-7-megastigmen-3-one** are summarized below. It is important to note that while some experimental data is available, other parameters are based on computational predictions.

Table 2: Physicochemical Data

Property	Value	Source
Molecular Weight	242.315 g/mol	[3]
Monoisotopic Mass	242.15180918 Da	[3]
Physical Form	Oil	[3]
Complexity	321	[3]
Rotatable Bond Count	3	[3]
Hydrogen Bond Donor Count	3	[3]
Hydrogen Bond Acceptor Count	4	[3]
Topological Polar Surface Area	77.8 Å ²	[3]

Spectroscopic Data

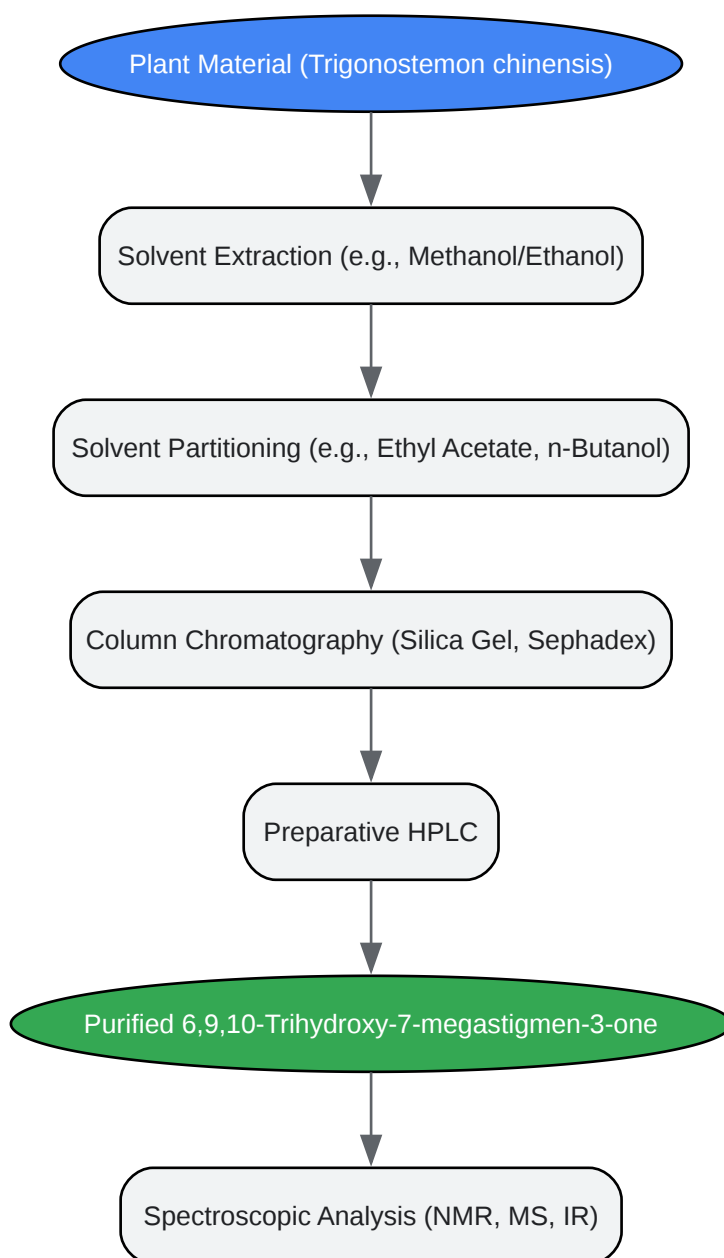
Detailed experimental spectroscopic data for **6,9,10-Trihydroxy-7-megastigmen-3-one** is not widely available in the public domain. However, predicted Nuclear Magnetic Resonance (NMR) data has been reported.[3] For a definitive structural confirmation and quality control, it is imperative for researchers to acquire and analyze the ^1H NMR, ^{13}C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra of the purified compound.

Experimental Protocols

Detailed experimental protocols for the isolation and purification of **6,9,10-Trihydroxy-7-megastigmen-3-one** from its natural source, *Trigonostemon chinensis*, are not readily available in the surveyed literature. However, a general workflow for the isolation of natural products from this plant genus can be inferred.

General Isolation Workflow

The isolation of sesquiterpenoids from plant material typically involves the following steps. This generalized protocol should be adapted and optimized for the specific target compound.



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Caption: Generalized workflow for the isolation and purification of natural products.

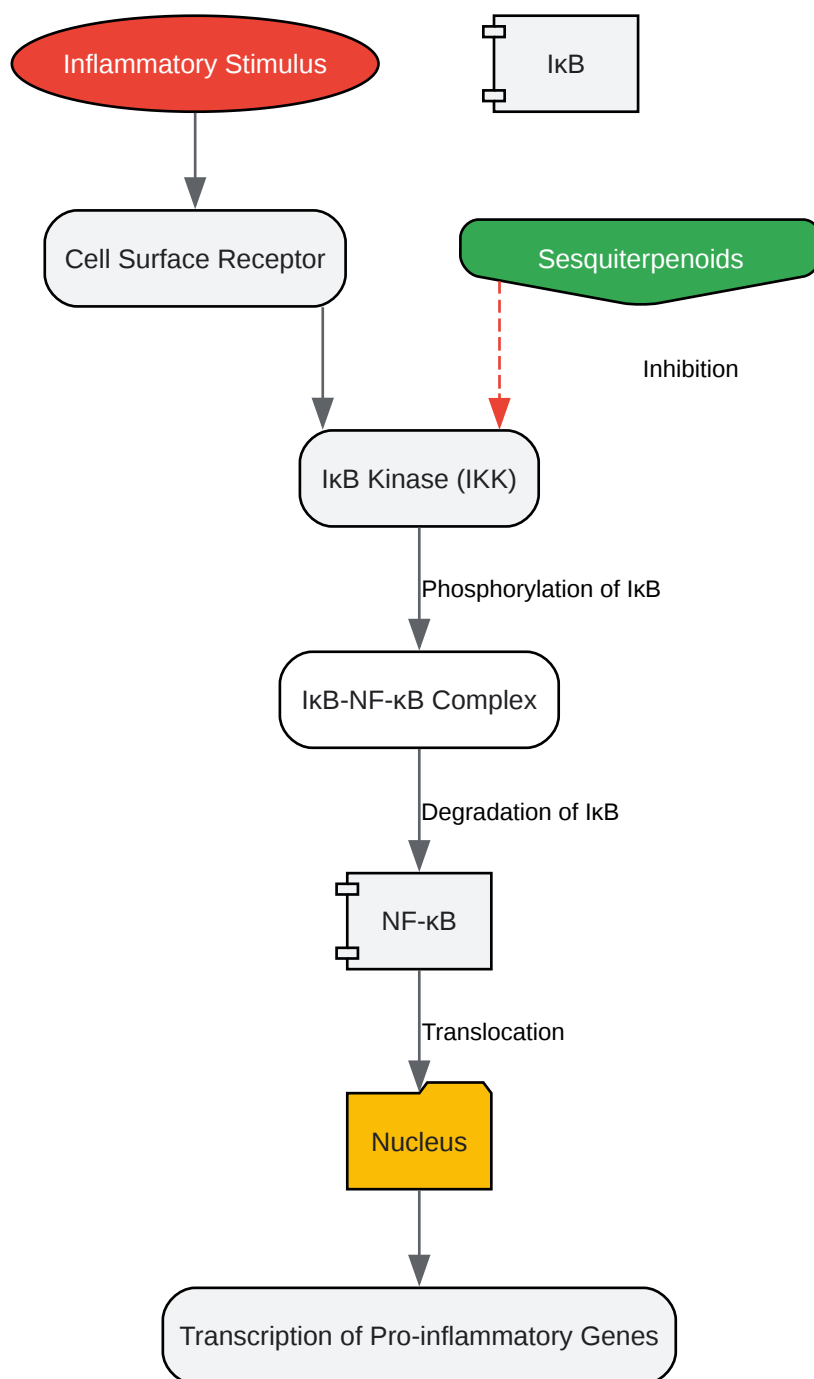
Biological Activity and Signaling Pathways

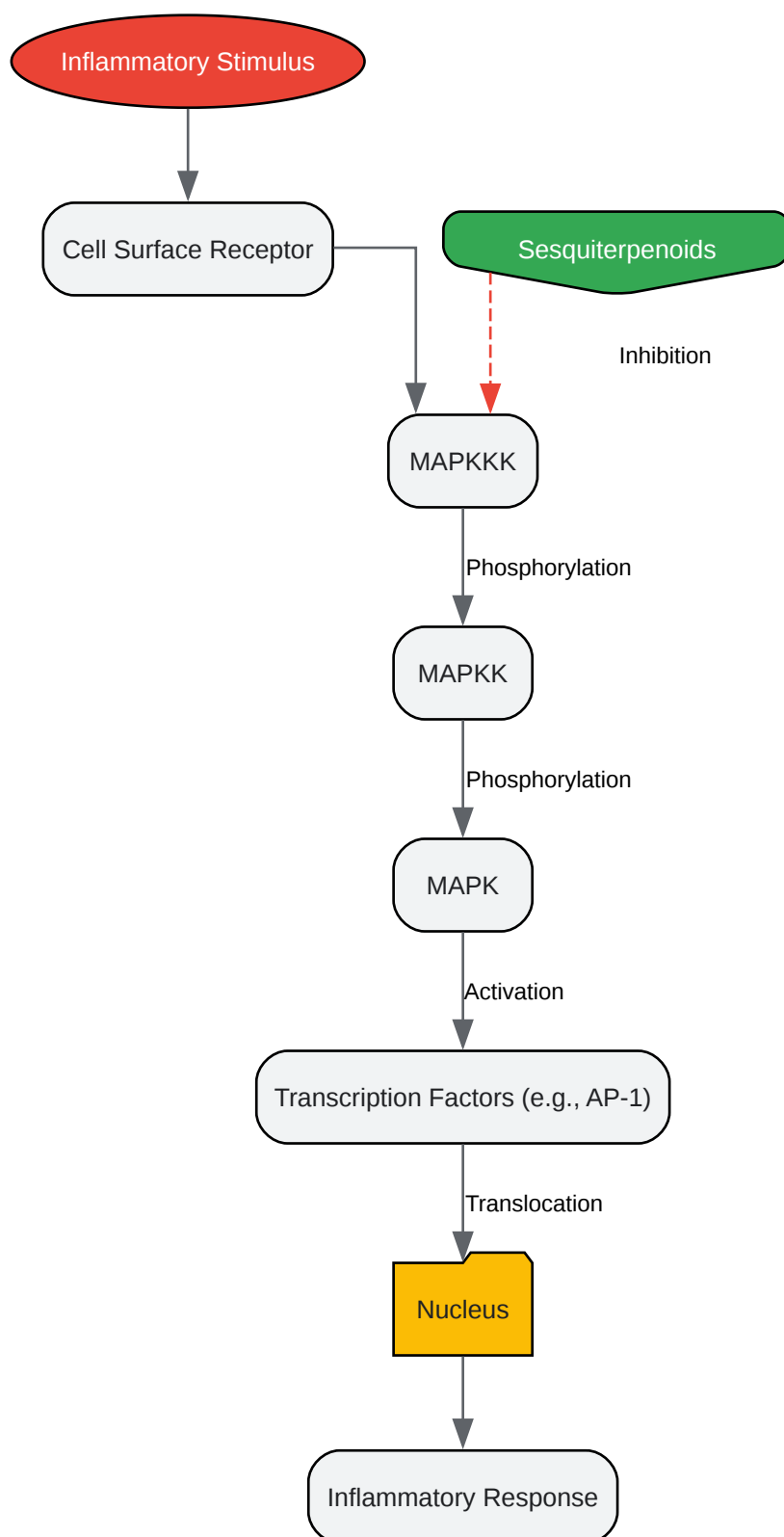
While specific studies on the biological activity of **6,9,10-Trihydroxy-7-megastigmen-3-one** are limited, the broader class of megastigmane sesquiterpenoids is known to possess a range of biological effects, including anti-inflammatory properties.

Sesquiterpenoids often exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary pathways implicated are the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF- κ B Signaling Pathway

The NF- κ B pathway is a central regulator of inflammation. In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by pro-inflammatory signals, I κ B is phosphorylated and degraded, allowing NF- κ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many sesquiterpenoids are known to inhibit this pathway.





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References

- 1. researchgate.net [researchgate.net]
- 2. Frontiers | C13 Megastigmane Derivatives From Epipremnum pinnatum: β -Damascenone Inhibits the Expression of Pro-Inflammatory Cytokines and Leukocyte Adhesion Molecules as Well as NF- κ B Signaling [frontiersin.org]
- 3. Modulation of MAPK/NF- κ B Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical properties of 6,9,10-Trihydroxy-7-megastigmen-3-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15592309#physicochemical-properties-of-6-9-10-trihydroxy-7-megastigmen-3-one]

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